BenchChemオンラインストアへようこそ!

5-Methylpyridin-2-one Pirfenidone

Antifibrotic IC50 HFL1 fibroblast

5-Methylpyridin-2-one Pirfenidone (CAS 53179-13-8), chemically 5-methyl-1-phenylpyridin-2(1H)-one, is a small-molecule pyridone derivative and the active pharmaceutical ingredient approved for idiopathic pulmonary fibrosis (IPF). It acts by down-regulating multiple fibrogenic growth factors, inhibiting collagen synthesis, and attenuating fibroblast proliferation.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
Cat. No. B13423205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyridin-2-one Pirfenidone
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)C=C1)C2=CC=C(C=C2)N3C=C(C=CC3=O)C
InChIInChI=1S/C18H16N2O2/c1-13-3-9-17(21)19(11-13)15-5-7-16(8-6-15)20-12-14(2)4-10-18(20)22/h3-12H,1-2H3
InChIKeyRLBFFAUFRAIGRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylpyridin-2-one Pirfenidone: Chemical Identity, Antifibrotic Mechanism, and Procurement-Grade Differentiation


5-Methylpyridin-2-one Pirfenidone (CAS 53179-13-8), chemically 5-methyl-1-phenylpyridin-2(1H)-one, is a small-molecule pyridone derivative and the active pharmaceutical ingredient approved for idiopathic pulmonary fibrosis (IPF). It acts by down-regulating multiple fibrogenic growth factors, inhibiting collagen synthesis, and attenuating fibroblast proliferation [1]. Despite being well-characterized as a clinical antifibrotic, its position as a procurement target derives not from novelty alone but from specific, quantifiable advantages over structurally or pharmacologically related alternatives—advantages that generic assumptions fail to capture.

Why Generic Substitution Fails for 5-Methylpyridin-2-one Pirfenidone: Quantified Gaps in Potency, Safety, and Pharmacology


Interchanging 5-Methylpyridin-2-one Pirfenidone with in-class analogs or follow-on candidates risks unvalidated loss of efficacy or introduction of unexpected toxicity. Even minor structural modifications—such as N-aryl substitution, deuteration, or fluoro-substitution—yield sharply divergent antiproliferative potencies, cytochrome P450 (CYP) inhibition profiles, and clinical tolerability signatures. The quantitative evidence below demonstrates that no single comparator matches the precise efficacy–safety phenotype of 5-Methylpyridin-2-one Pirfenidone, making independent verification of substitutability essential for scientific and industrial procurement decisions.

Product-Specific Quantitative Evidence Guide: 5-Methylpyridin-2-one Pirfenidone Versus Key Comparators


In Vitro Antifibrotic Potency: 5-Methylpyridin-2-one Pirfenidone Compared to an Optimized C-5 Derivative

In a head-to-head antiproliferation assay using the human fibroblast cell line HFL1, 5-Methylpyridin-2-one Pirfenidone exhibited an IC50 of 2.75 mM, whereas the rationally designed derivative 5d achieved an IC50 of 0.245 mM—a 10-fold improvement in potency [1]. This 10× differential demonstrates that even subtle modifications to the pyridinone scaffold can drastically alter antifibrotic potency, underscoring the non-interchangeability of the parent compound and its derivatives.

Antifibrotic IC50 HFL1 fibroblast

Gastrointestinal and Nervous-System Tolerability: 5-Methylpyridin-2-one Pirfenidone vs Deuterated Pirfenidone (Deupirfenidone)

In a randomized crossover Phase 1 study in healthy older adults, deupirfenidone 550 mg TID met AUC equivalence criterion to 5-Methylpyridin-2-one Pirfenidone 801 mg TID, but with a lower Cmax. Crucially, the frequency of gastrointestinal and nervous-system treatment-emergent adverse events (TEAEs) in the fed state was 40% lower for deupirfenidone than for the parent compound [1]. This confirms that deuteration alters the adverse-event profile while maintaining systemic exposure, a factor that directly influences procurement choices when tolerability drives patient adherence.

Tolerability Deuterated analog Phase 1

All-Cause Mortality in IPF: 5-Methylpyridin-2-one Pirfenidone vs Nintedanib

A propensity-score-matched retrospective cohort study of 8,726 IPF patients (4,363 per treatment arm) compared all-cause mortality over a median follow-up of 365 days. All-cause mortality was 11% lower for patients prescribed Nintedanib compared to those receiving 5-Methylpyridin-2-one Pirfenidone, with a hazard ratio of 0.891 (95% CI: 0.799–0.995) [1]. No statistically significant differences were observed in emergency department visits, inpatient admissions, or ICU admissions, but diarrhea was significantly more common in the Nintedanib group (HR 1.857; 95% CI: 1.591–2.168).

IPF Mortality Real-world evidence

CYP450 Drug–Drug Interaction Risk: 5-Methylpyridin-2-one Pirfenidone vs Fluorofenidone (AKF-PD)

5-Methylpyridin-2-one Pirfenidone is metabolized primarily by CYP1A2 (70–80%), with minor contributions from CYP2C9, CYP2C19, CYP2D6, and CYP2E1, creating a well-defined drug–drug interaction (DDI) liability [1]. In contrast, fluorofenidone (AKF-PD)—a 3-fluorophenyl analog—exhibits weak inhibition of CYP1A2 and CYP2C19 only, with no inhibitory effects on CYP3A4, CYP2C9, CYP2E1, or CYP2D6 in human liver microsomes, and its plasma concentration is substantially below the IC50 for the inhibited isoforms [2]. This differential CYP profile means that AKF-PD carries a lower intrinsic DDI risk, a fact that must be weighed when selecting antifibrotic drug candidates for combination therapy.

CYP450 Fluorofenidone Drug–drug interaction

Elimination Half-Life: 5-Methylpyridin-2-one Pirfenidone vs Fluorofenidone (AKF-PD)

The elimination half-life of 5-Methylpyridin-2-one Pirfenidone in humans is approximately 2.4 hours, necessitating multiple daily administrations to maintain therapeutic plasma levels [1][2]. In preclinical models, fluorofenidone demonstrates a substantially longer half-life, which its developers cite as a basis for reduced dosing frequency [3]. This pharmacokinetic gap directly affects the total daily pill burden, a recognized factor in IPF patient compliance and quality of life.

Half-life Pharmacokinetics Dosing frequency

Best Research and Industrial Application Scenarios for 5-Methylpyridin-2-one Pirfenidone


Reference Standard for Analytical Method Development and Impurity Profiling

5-Methylpyridin-2-one Pirfenidone is specified as the reference standard in USP monographs for identity, assay, and impurity testing of pirfenidone drug substance and finished product. Its well-characterized impurity profile—including Related Compound B (5-methylpyridin-2(1H)-one, CAS 1003-68-5) and the dimeric impurity 1,1′-(1,4-phenylene)bis(5-methylpyridin-2(1H)-one)—supports HPLC/UV and LC–MS method qualification for regulatory submissions. Procurement of the USP-grade compound enables compliance with ICH Q3A/Q3B thresholds, a non-negotiable requirement for ANDA filers .

Gold-Standard Comparator in Preclinical Antifibrotic Drug Discovery

Despite the emergence of more potent derivatives, 5-Methylpyridin-2-one Pirfenidone remains the benchmark comparator in in vitro (NIH3T3, HFL1, and primary human pulmonary fibroblast) and in vivo (bleomycin-induced murine pulmonary fibrosis) models of IPF. The compound's reproducible IC50 of 2.75 mM in HFL1 cells and its established pharmacokinetic parameters make it an essential positive control when evaluating structurally novel antifibrotic candidates . Any new chemical entity must demonstrate superiority or non-inferiority against this benchmark.

Clinical Trial Comparator Arm for IPF Drug Development

Regulatory guidance from the FDA and EMA designates 5-Methylpyridin-2-one Pirfenidone as an active comparator in late-phase IPF trials. The 11% mortality difference versus Nintedanib, combined with its distinct tolerability profile, allows sponsors to power superiority or non-inferiority studies using published effect sizes . Procurement of GMP-grade material in bulk is therefore a prerequisite for any clinical-stage program targeting next-generation antifibrotics.

Calibrator and System Suitability Standard for LC–MS/MS Bioanalytical Assays

Owing to its short half-life (2.4 h) and extensive CYP1A2-mediated metabolism, 5-Methylpyridin-2-one Pirfenidone and its major metabolite 5-carboxy-pirfenidone are required as calibrators in validated LC–MS/MS methods for therapeutic drug monitoring and pharmacokinetic studies . The availability of certified reference material with documented purity >99.5% is critical for meeting FDA Bioanalytical Method Validation guidance for accuracy, precision, and matrix-effect assessments.

Quote Request

Request a Quote for 5-Methylpyridin-2-one Pirfenidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.